Parp1-IN-10

Description

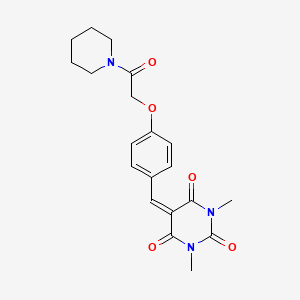

Structure

3D Structure

Properties

Molecular Formula |

C20H23N3O5 |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

1,3-dimethyl-5-[[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C20H23N3O5/c1-21-18(25)16(19(26)22(2)20(21)27)12-14-6-8-15(9-7-14)28-13-17(24)23-10-4-3-5-11-23/h6-9,12H,3-5,10-11,13H2,1-2H3 |

InChI Key |

VKLCODKLVUQTBY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)N3CCCCC3)C(=O)N(C1=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Cellular Function of Parp1-IN-10: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parp1-IN-10, also identified as compound 12c in the primary literature, is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). This document provides a comprehensive overview of the cellular functions of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing representative experimental protocols for its characterization. The primary focus of this guide is to equip researchers and drug development professionals with the technical information necessary to evaluate and utilize this compound in preclinical research. The data presented herein is primarily derived from the study by Osman et al. (2020) which describes a series of barbituric acid derivatives as PARP1 inhibitors.[1][2] It is important to note that another distinct compound, a quinazolinone derivative, has also been described as "compound 12c" in separate literature and should not be confused with the subject of this guide.

Core Mechanism of Action: Inhibition of PARP1

This compound exerts its cellular effects through the direct inhibition of the PARP1 enzyme. PARP1 is a critical nuclear protein involved in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs). Upon detection of a DNA SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the resolution of the break.

By competitively binding to the NAD+ binding pocket of PARP1, this compound prevents the synthesis of PAR chains. This inhibition of PARP1 enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), the accumulation of DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death. This concept is known as synthetic lethality.

Signaling Pathway: PARP1 Inhibition in DNA Repair

Caption: Signaling pathway of PARP1 inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro PARP1 Inhibitory Activity

| Compound | Target | IC50 (nM) | Reference |

| This compound (compound 12c) | PARP1 | 50.62 | [1][2] |

Note: The primary publication by Osman et al. may contain a different IC50 value. The value presented here is from a commercial supplier who cites this publication.

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Concentration(s) | Incubation Time | Result | Reference |

| Cytotoxicity | NCI-60 Panel | 10 µM | 48 hours | No significant cytotoxicity observed. | [1][2] |

| Antiproliferative Activity | MDA-MB-436 | Not specified | Not specified | IC50 = 3.73 µM | [1][2] |

| Cell Cycle Analysis | MDA-MB-436 | 1 µM, 3.73 µM | 48 hours | Dose-dependent G2/M phase arrest. | [1][2] |

| Apoptosis Induction | MDA-MB-436 | 1 µM, 3.73 µM | 48 hours | Dose-dependent induction of apoptosis. | [1][2] |

| Chemosensitization | A549 | 0.5 µM | 48 hours | Potentiated the antiproliferative effect of temozolomide (TMZ) by 7-fold. | [1][2] |

Detailed Experimental Protocols

The following are representative, detailed protocols for the key experiments used to characterize the cellular function of this compound. These are based on standard laboratory methods, as the specific protocols from the primary literature were not publicly available.

In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PARP1.

Workflow: In Vitro PARP1 Inhibition Assay

Caption: Experimental workflow for a typical in vitro PARP1 inhibition assay.

Materials:

-

High-binding 96-well plates

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

Histone proteins

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

This compound

-

Multi-well plate luminometer

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with histone proteins (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Inhibitor Addition: Prepare serial dilutions of this compound in assay buffer and add to the wells. Include wells with vehicle (e.g., DMSO) as a positive control and wells with no enzyme as a negative control.

-

Reaction Initiation: Prepare a reaction mixture containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer. Add this mixture to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection:

-

Wash the plate three times with wash buffer.

-

Add Streptavidin-HRP conjugate diluted in wash buffer to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add the chemiluminescent HRP substrate to each well.

-

-

Data Acquisition: Immediately read the luminescence signal using a plate reader.

-

Analysis: Calculate the percent inhibition for each concentration of this compound relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

MDA-MB-436 cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed MDA-MB-436 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1 µM and 3.73 µM) and a vehicle control for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and collect the emission signal at ~617 nm.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

MDA-MB-436 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat MDA-MB-436 cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them once with ice-cold PBS.

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

-

FITC signal (Annexin V) is detected in the FL1 channel.

-

PI signal is detected in the FL2 or FL3 channel.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

This compound is a potent inhibitor of PARP1 that demonstrates significant cellular activity. Its ability to induce G2/M cell cycle arrest and apoptosis, particularly in combination with DNA-damaging agents like temozolomide, highlights its potential as a valuable research tool and a lead compound for the development of novel anticancer therapies. The methodologies and data presented in this guide provide a solid foundation for further investigation into the cellular and in vivo functions of this compound. Further studies are warranted to fully elucidate its therapeutic potential and to optimize its pharmacological properties.

References

Unveiling Parp1-IN-10: An In-depth Technical Guide to its Early-Stage Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on Parp1-IN-10, a potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor. This document details the compound's inhibitory activity, its effects on cancer cell lines, and the underlying signaling pathways. All experimental data is presented in a structured format, accompanied by detailed methodologies and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Quantitative Data Summary

This compound (also referred to as compound 12c) has demonstrated significant potential as an anticancer agent in preclinical studies. Its efficacy is highlighted by its potent enzymatic inhibition of PARP1 and its cytotoxic and cytostatic effects on various cancer cell lines. The key quantitative data from initial research is summarized below for clear comparison.

| Parameter | Value | Cell Line / Condition | Source |

| PARP1 Enzymatic Inhibition IC50 | 30.38 nM | In vitro enzymatic assay | [1][2] |

| 50.62 nM | In vitro | [3] | |

| Cell Viability IC50 | 3.73 µM | MDA-MB-436 | [3] |

| Cytotoxicity against NCI-60 Panel | No cytotoxic effects at 10 µM (48h) | NCI-60 Human Tumor Cell Lines | [3] |

| Potentiation of Temozolomide (TMZ) | IC50 = 3.64 µM (with 0.5 µM this compound) | A549 | [3] |

| IC50 = 24.2 µM (TMZ alone) | A549 | [3] |

Core Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound.

PARP-1 Inhibition Assay

Objective: To determine the in-vitro inhibitory activity of this compound against the PARP-1 enzyme.

Methodology:

-

A solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and serially diluted to various concentrations.

-

The PARP-1 enzyme, along with a histone-coated plate and a cocktail containing NAD+ and activated DNA, is incubated with the different concentrations of this compound.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., room temperature for 1 hour).

-

After incubation, the plate is washed to remove unbound reagents.

-

An anti-poly(ADP-ribose) (PAR) antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is added and incubated.

-

Following another washing step, a substrate for the detection enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured using a plate reader.

-

The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.[1][2]

Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cancer cells (e.g., MDA-MB-436, A549, MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound (and in combination with other agents like Temozolomide where applicable) for a specified duration (e.g., 48 hours).

-

After the treatment period, a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

-

The plates are incubated for a period to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

-

The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[3]

Cell Cycle Analysis

Objective: To investigate the effect of this compound on the cell cycle distribution of cancer cells.

Methodology:

-

Cancer cells (e.g., MCF-7) are treated with this compound at various concentrations for a defined period (e.g., 48 hours).[1][2]

-

Following treatment, both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are then washed again and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

The cells are incubated in the dark to allow for DNA staining.

-

The DNA content of the cells is then analyzed by flow cytometry.

-

The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.[1][2]

Apoptosis Assay

Objective: To determine if this compound induces programmed cell death (apoptosis) in cancer cells.

Methodology:

-

Cancer cells are treated with this compound as described in the cell cycle analysis protocol.

-

After treatment, cells are harvested and washed with cold PBS.

-

The cells are then resuspended in a binding buffer and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye like propidium iodide (PI).

-

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is excluded from live and early apoptotic cells but can enter late apoptotic and necrotic cells.

-

The stained cells are analyzed by flow cytometry.

-

The results allow for the differentiation between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[1][2]

Signaling Pathways and Experimental Workflows

The antitumor effects of this compound are mediated through its influence on key cellular signaling pathways, primarily related to DNA damage repair, cell cycle regulation, and apoptosis.

PARP1 Inhibition and DNA Damage Repair

PARP1 is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). Inhibition of PARP1 by this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), this accumulation of DSBs leads to synthetic lethality and cell death.

References

- 1. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

Preliminary Cytotoxicity Profile of Parp1-IN-10: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary preclinical investigations into the cytotoxic properties of Parp1-IN-10, a novel inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). This document details the compound's effects on various cancer cell lines, outlines the experimental methodologies employed, and illustrates the key signaling pathways and workflows involved in its initial characterization. The findings presented herein offer foundational data for the continued development of this compound as a potential therapeutic agent.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound was evaluated across a panel of human cancer cell lines to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour continuous exposure to the compound. The results demonstrate potent cytotoxic effects, particularly in cell lines with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations. This observation is consistent with the established mechanism of synthetic lethality for PARP inhibitors.[1][2]

| Cell Line | Cancer Type | BRCA Status | This compound IC50 (nM) |

| DLD-1 | Colorectal Carcinoma | BRCA2 proficient | 850 |

| DLD-1 BRCA2-/- | Colorectal Carcinoma | BRCA2 deficient | 45 |

| HeyA8 | Ovarian Cancer | BRCA proficient | 620 |

| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 30 |

| MCF-7 | Breast Cancer | BRCA proficient | >1000 |

| HCT116 | Colorectal Carcinoma | BRCA proficient | 950 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability (MTT) Assay

This assay quantitatively assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound, dissolved in DMSO

-

Human cancer cell lines

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested during the logarithmic growth phase and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: A serial dilution of this compound is prepared in complete medium. The medium from the cell plates is removed, and 100 µL of the diluted compound (or vehicle control, DMSO) is added to each well.

-

Incubation: Plates are incubated for 72 hours at 37°C and 5% CO2.

-

MTT Addition: 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Solubilization: 100 µL of solubilization buffer is added to each well to dissolve the formazan crystals. The plate is gently agitated and incubated overnight at 37°C.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations corresponding to 1x and 5x the IC50 value, alongside a vehicle control, for 48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 100 µL of 1x Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of PI solution are added.

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Dilution: 400 µL of 1x Binding Buffer is added to each sample.

-

Data Acquisition: The samples are analyzed by flow cytometry within one hour of staining. FITC and PI fluorescence are detected.

-

Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualized Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the underlying mechanisms and experimental processes related to the evaluation of this compound.

Caption: PARP1's role in the Base Excision Repair pathway.

Caption: Synthetic lethality mechanism of this compound.

Caption: Workflow for in vitro cytotoxicity evaluation.

Mechanism of Action: PARP1 Inhibition and Synthetic Lethality

PARP1 is a critical enzyme in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[3][4] When SSBs occur, PARP1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[5] Inhibition of PARP1's catalytic activity by compounds like this compound prevents the repair of these SSBs.[2][6]

In normal, healthy cells with a functional homologous recombination (HR) pathway, the persistence of SSBs can lead to the collapse of replication forks during DNA replication, resulting in the formation of more complex and dangerous double-strand breaks (DSBs).[1] These DSBs are then efficiently repaired by the HR machinery, which includes key proteins like BRCA1 and BRCA2, allowing the cell to survive.[1]

However, in cancer cells that harbor mutations in BRCA1 or BRCA2, the HR pathway is deficient.[2] When these HR-deficient cells are treated with a PARP inhibitor like this compound, the resulting DSBs cannot be repaired effectively. This accumulation of unrepaired DNA damage triggers apoptosis and leads to selective cell death.[1] This principle, where a deficiency in two different pathways (in this case, BER and HR) leads to cell death while a deficiency in either one alone is tolerated, is known as synthetic lethality. This provides a therapeutic window to target cancer cells while sparing normal, healthy cells.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP1 - Wikipedia [en.wikipedia.org]

- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

High-throughput screening assay for novel PARP1 inhibitors using Parp1-IN-10 as a control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand DNA breaks.[1][2][3][4] Inhibition of PARP1 has emerged as a promising therapeutic strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, based on the principle of synthetic lethality. High-throughput screening (HTS) assays are essential for the discovery of novel and potent PARP1 inhibitors. These application notes provide a detailed protocol for a chemiluminescent-based HTS assay to identify and characterize new PARP1 inhibitors, using Parp1-IN-10 as a control compound.

This compound is a potent PARP1 inhibitor with an in vitro IC50 value of 50.62 nM.[5] It has been shown to induce cell cycle arrest at the G2/M phase and enhance the cytotoxic effects of DNA-damaging agents like temozolomide.[5] These characteristics make it a suitable control for validating assay performance and comparing the potency of new chemical entities.

Signaling Pathway of PARP1 in DNA Damage Repair

Upon DNA damage, PARP1 is recruited to the site of single-strand breaks. This binding activates PARP1 to catalyze the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins, forming long poly(ADP-ribose) (PAR) chains.[1] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the resolution of the DNA lesion.

Caption: PARP1 Signaling Pathway in DNA Damage Repair and Inhibition.

Experimental Workflow for High-Throughput Screening

The following diagram outlines the major steps in the HTS assay for identifying novel PARP1 inhibitors.

Caption: High-Throughput Screening Experimental Workflow.

Detailed Experimental Protocol: Chemiluminescent PARP1 HTS Assay

This protocol is designed for a 384-well plate format and is optimized for high-throughput screening.

Materials and Reagents:

-

PARP1 Enzyme: Recombinant human PARP1

-

Activated DNA: Histone H4 or sheared salmon sperm DNA

-

Biotinylated NAD+

-

Assay Buffer: Tris-HCl buffer with MgCl2 and DTT

-

Test Compounds: Library of small molecules dissolved in DMSO

-

Control Inhibitor: this compound

-

Negative Control: DMSO

-

Streptavidin-HRP Conjugate

-

Chemiluminescent Substrate

-

Stop Solution: (Optional, depending on substrate)

-

Plates: White, opaque 384-well assay plates

Procedure:

-

Compound Plating:

-

Using an acoustic liquid handler or a multi-channel pipette, dispense 100 nL of test compounds, this compound (positive control), and DMSO (negative control) into the appropriate wells of a 384-well plate.

-

For dose-response curves, prepare serial dilutions of the compounds and the control inhibitor.

-

-

Reagent Preparation:

-

Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer at their final desired concentrations.

-

-

Enzyme Reaction:

-

Add 10 µL of the master mix to each well of the 384-well plate containing the pre-dispensed compounds.

-

Incubate the plate at room temperature for 60 minutes to allow the PARylation reaction to proceed.

-

-

Detection:

-

Add 5 µL of streptavidin-HRP conjugate diluted in assay buffer to each well.

-

Incubate at room temperature for 30 minutes.

-

Add 5 µL of chemiluminescent substrate to each well.

-

-

Signal Measurement:

-

Immediately read the luminescence signal using a plate reader with an integration time of 0.5-1 second per well.

-

Data Analysis:

-

Percentage Inhibition Calculation:

-

The percentage inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

-

Signal_compound is the luminescence from wells with test compounds.

-

Signal_DMSO is the average luminescence from the negative control wells (maximum signal).

-

Signal_background is the average luminescence from wells with a high concentration of the control inhibitor (minimum signal).

-

-

Assay Quality Control (Z-factor):

-

The Z-factor is a statistical measure of the quality of an HTS assay. A Z-factor between 0.5 and 1.0 indicates an excellent assay.

-

It is calculated as follows: Z-factor = 1 - (3 * (SD_DMSO + SD_control) / |Mean_DMSO - Mean_control|)

-

SD is the standard deviation and Mean is the average of the signals for the DMSO and control inhibitor wells.

-

-

IC50 Determination:

-

For compounds showing significant inhibition, perform dose-response experiments.

-

Plot the percentage inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the HTS assay.

Table 1: Assay Performance and Quality Control

| Parameter | Value |

| Assay Format | 384-well Chemiluminescent |

| Signal Window (DMSO/Control) | 15 |

| Z-factor | 0.85 |

| CV% (DMSO) | 4.5% |

| CV% (Control) | 6.2% |

Table 2: HTS Results for Control and Hit Compounds

| Compound ID | Concentration (µM) | % Inhibition |

| DMSO | - | 0 |

| This compound | 0.1 | 85.3 |

| Hit Compound 1 | 1 | 92.1 |

| Hit Compound 2 | 1 | 88.5 |

| Non-hit Compound 3 | 1 | 12.4 |

Table 3: Dose-Response Data for PARP1 Inhibitors

| Compound | IC50 (nM) |

| This compound | 50.62 |

| Olaparib | 5 |

| Veliparib | 2.9 |

| Rucaparib | 1.4 |

| Hit Compound 1 | 25.8 |

| Hit Compound 2 | 75.2 |

Note: IC50 values for Olaparib, Veliparib, and Rucaparib are included for comparative purposes and are based on literature values.[6][7]

Conclusion

The described chemiluminescent HTS assay provides a robust and reliable method for the discovery of novel PARP1 inhibitors. The use of this compound as a control ensures the validity of the assay and allows for the accurate determination of the potency of newly identified compounds. The detailed protocol and data analysis guidelines presented here will enable researchers to efficiently screen large compound libraries and advance the development of next-generation PARP1-targeted cancer therapies.

References

- 1. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poly (ADP-ribose) polymerase 1 (PARP1) and its DNA-binding characteristics [mountainscholar.org]

- 4. PARP1 - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Addressing variability in Parp1-IN-10 experimental results

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results obtained using Parp1-IN-10. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). Its primary mechanism of action is the competitive inhibition of the NAD+ binding site in the catalytic domain of PARP1. This prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway. The inhibition of PARP1 leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[1][2][3]

Q2: What are the expected cellular effects of this compound treatment?

Treatment with this compound is expected to induce the following cellular effects:

-

Inhibition of PARylation: A significant reduction in the levels of PAR, both on PARP1 itself (auto-PARylation) and other target proteins.

-

Induction of DNA Damage: Accumulation of DNA double-strand breaks, which can be visualized by the formation of γH2AX foci.

-

Cell Cycle Arrest: Primarily at the G2/M phase of the cell cycle, as the cell attempts to repair the DNA damage before proceeding to mitosis.

-

Apoptosis: In sensitive cell lines, particularly those with HR deficiencies, prolonged treatment will lead to programmed cell death.

-

Sensitization to DNA damaging agents: this compound can enhance the cytotoxic effects of DNA alkylating agents and topoisomerase inhibitors.

Q3: My IC50 value for this compound is different from the published data. What could be the reason?

Variability in IC50 values is a common issue and can be attributed to several factors:

-

Cell Line Specifics: Different cell lines have varying levels of PARP1 expression, DNA repair pathway proficiency, and drug efflux pump activity, all of which can influence sensitivity.[4]

-

Assay Duration: The duration of the cell viability assay can significantly impact the IC50 value. Longer incubation times may be required for the cytotoxic effects of PARP inhibitors to manifest fully.[5]

-

Seeding Density: Cell density at the time of treatment can affect the final IC50 value. It is crucial to maintain consistent seeding densities across experiments.

-

Reagent Quality and Handling: The purity, solubility, and storage of this compound are critical. Improper handling can lead to degradation and reduced potency.

-

Choice of Viability Assay: Different viability assays (e.g., MTT, CellTiter-Glo, SRB) measure different cellular parameters and can yield different IC50 values.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Steps |

| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density and distribution across the plate using a microscope. |

| Edge Effects in Microplates | Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |

| Incomplete Dissolution of this compound | Ensure this compound is fully dissolved in DMSO before further dilution in culture medium. Vortex the stock solution and visually inspect for any precipitates.[6] |

| DMSO Concentration | Keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.[7][8] Include a vehicle control (DMSO only) in all experiments. |

| Cell Line Instability | Use low-passage number cells and regularly perform cell line authentication to ensure the genetic integrity of your cell line. |

| Assay Timing | Optimize the incubation time with this compound. Cytotoxic effects may take 72 hours or longer to become apparent.[5] |

Issue 2: No or Weak Induction of γH2AX Foci After Treatment

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Steps |

| Suboptimal Antibody Concentration | Titrate the primary anti-γH2AX antibody to determine the optimal concentration for your cell line and experimental setup. |

| Fixation and Permeabilization Issues | Optimize the fixation and permeabilization protocol. Insufficient permeabilization can prevent the antibody from reaching the nucleus. |

| Timing of Analysis | The peak of γH2AX formation can be transient. Perform a time-course experiment (e.g., 2, 6, 24 hours) to identify the optimal time point for analysis. |

| Low Level of Replicative Stress | The formation of DSBs from PARP inhibition is often dependent on DNA replication. Ensure that the cells are actively proliferating at the time of treatment. |

| Ineffective PARP1 Inhibition | Confirm PARP1 inhibition by performing a PARylation assay (see Issue 3). |

Issue 3: Inconsistent Results in PARylation Assays

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Steps |

| Inefficient Cell Lysis | Use a lysis buffer that effectively extracts nuclear proteins. Sonication may be required to shear chromatin and release PARP1. |

| Antibody Specificity | Use a well-validated anti-PAR antibody. Consider using a pan-ADP-ribose binding reagent for broader detection. |

| NAD+ Depletion in Lysates | Ensure that the PARylation assay buffer contains an adequate concentration of NAD+ as a substrate for the reaction. |

| PARG Activity | Poly(ADP-ribose) glycohydrolase (PARG) degrades PAR chains. Consider adding a PARG inhibitor to the lysis and reaction buffers to preserve the PAR signal. |

| Loading Controls | Use a loading control that is not affected by PARP1 activity, such as total Histone H3 or β-actin, to ensure equal protein loading in Western blot-based assays. |

Data Presentation

Table 1: IC50 Values of Select PARP Inhibitors in Various Cancer Cell Lines

| PARP Inhibitor | Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |

| Olaparib | MDA-MB-436 | Breast | Mutant | 2.3 | [9] |

| Olaparib | HCC1937 | Breast | Mutant | 96 | [9] |

| Rucaparib | MDA-MB-436 | Breast | Mutant | 1.7 | [9] |

| Niraparib | BT549 | Breast | Wild-Type | 7 | [9] |

| Talazoparib | HCC70 | Breast | Wild-Type | 0.8 | [9] |

Note: IC50 values can vary significantly based on experimental conditions. This table is for comparative purposes only.

Experimental Protocols

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[5]

Western Blot for γH2AX and Cleaved PARP1

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against γH2AX (Ser139) and cleaved PARP1 (Asp214) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

In Vitro PARylation Assay

-

Immunoprecipitation (Optional): Immunoprecipitate endogenous PARP1 from cell lysates using a specific anti-PARP1 antibody.

-

PARylation Reaction: Incubate the immunoprecipitated PARP1 or recombinant PARP1 in a reaction buffer containing NAD+ and activated DNA (to stimulate PARP1 activity) for a defined period (e.g., 30 minutes) at 30°C.

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.

-

Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an anti-PAR antibody to detect the newly synthesized PAR chains. An anti-PARP1 antibody can be used to confirm the presence of the enzyme.[11]

Mandatory Visualizations

Caption: Mechanism of action of this compound and its cellular consequences.

Caption: A logical workflow for troubleshooting variability in this compound experiments.

Caption: Interplay between major DNA damage repair pathways relevant to PARP1 inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The clinical challenges, trials, and errors of combatting PARPi resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PARP-1 activation after oxidative insult promotes energy stress-dependent phosphorylation of YAP1 and reduces cell viability | Biochemical Journal | Portland Press [portlandpress.com]

- 6. Interactions of PARP1 Inhibitors with PARP1-Nucleosome Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The effects of organic solvents on poly(ADP-ribose) polymerase-1 activity: implications for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Regulation of poly(ADP-ribose) polymerase-1 (PARP-1) gene expression through the post-translational modification of Sp1: a nuclear target protein of PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The deubiquitination-PARylation positive feedback loop of the USP10-PARP1 axis promotes DNA damage repair and affects therapeutic efficacy of PARP1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Analysis of PARP Trapping Efficiency: Talazoparib vs. Parp1-IN-10

A direct comparative analysis of the PARP trapping efficiency of Talazoparib and Parp1-IN-10 is not feasible at this time due to the absence of publicly available experimental data on the PARP trapping capabilities of this compound. While Talazoparib is a well-characterized, potent PARP inhibitor with extensive documentation of its superior PARP trapping activity, this compound is a research compound with limited published data, none of which pertains to its ability to trap PARP-DNA complexes.

This guide will provide a detailed overview of the known characteristics of both compounds, outline the experimental methodologies used to assess PARP trapping, and present the established data for Talazoparib. This information is intended to offer a valuable resource for researchers, scientists, and drug development professionals interested in the nuances of PARP inhibition and the critical role of PARP trapping in therapeutic efficacy.

Introduction to PARP Inhibition and Trapping

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs). PARP inhibitors (PARPis) disrupt this process, leading to the accumulation of unrepaired SSBs, which can then collapse replication forks and generate more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, resulting in synthetic lethality.

Beyond catalytic inhibition, a key mechanism of action for many PARPis is "PARP trapping." This phenomenon involves the stabilization of the PARP-DNA complex, effectively "trapping" the PARP enzyme on the DNA at the site of damage. These trapped complexes are themselves potent cytotoxic lesions that obstruct DNA replication and transcription, contributing significantly to the inhibitor's anti-tumor activity. The efficiency of PARP trapping varies among different inhibitors and is not always directly correlated with their catalytic inhibitory potency.

Compound Profiles

Talazoparib

Talazoparib (Talzenna®) is an FDA-approved, potent dual inhibitor of PARP1 and PARP2. It is recognized for its exceptional PARP trapping efficiency, which is reported to be approximately 100-fold greater than other clinical PARP inhibitors like olaparib and rucaparib.[1][2] This high trapping potency is considered a major contributor to its profound anti-tumor activity at lower concentrations compared to other PARPis.

This compound

Quantitative Data Summary

Due to the lack of data for this compound, a direct quantitative comparison is not possible. The following table summarizes the available inhibitory concentration data.

| Compound | Target | IC50 (in vitro) | PARP Trapping Efficiency Data |

| This compound | PARP1 | 50.62 nM[3] | Not Available |

| Talazoparib | PARP1/2 | Ki of 1.2 nM (PARP1), 0.87 nM (PARP2) | High; ~100-fold > olaparib/rucaparib[1][2] |

Experimental Protocols for Assessing PARP Trapping

Several established methods are employed to quantify the PARP trapping efficiency of inhibitors. These assays are crucial for characterizing the mechanism of action of novel PARP inhibitors and for understanding the structure-activity relationships that govern trapping potency.

Cellular PARP Trapping Assay (Chromatin Fractionation and Immunoblotting)

This method directly measures the amount of PARP1 protein retained on chromatin in cells treated with a PARP inhibitor.

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with the PARP inhibitor at various concentrations for a specified duration. A DNA-damaging agent, such as methyl methanesulfonate (MMS), is often co-administered to induce SSBs and enhance PARP1 recruitment to the DNA.

-

Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic fractions. This is typically achieved using a series of buffers with increasing detergent strength.

-

Protein Quantification: Determine the protein concentration of each fraction.

-

Immunoblotting: Separate equal amounts of protein from the chromatin-bound fractions by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for PARP1. A loading control, such as histone H3, should also be probed to ensure equal loading of the chromatin fraction.

-

Detection and Quantification: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands. Quantify the band intensities to determine the relative amount of PARP1 trapped on the chromatin in treated versus untreated cells.

In Vitro PARP Trapping Assay (Fluorescence Polarization)

This biochemical assay measures the ability of an inhibitor to stabilize the complex between purified PARP1 enzyme and a fluorescently labeled DNA oligonucleotide.

Protocol:

-

Assay Setup: In a microplate, combine purified recombinant PARP1 enzyme with a fluorescently labeled DNA oligonucleotide duplex that mimics a DNA break.

-

Inhibitor Addition: Add the PARP inhibitor at a range of concentrations.

-

PARylation Initiation: Initiate the PARylation reaction by adding the PARP substrate, NAD+. In the absence of an effective trapping inhibitor, PARP1 will auto-PARylate, leading to its dissociation from the DNA due to electrostatic repulsion. This results in a decrease in fluorescence polarization (FP) as the small, fluorescently labeled DNA tumbles more freely in solution.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization of the samples using a plate reader. A potent PARP trapping inhibitor will prevent the dissociation of the PARP1-DNA complex, resulting in a sustained high FP signal.

-

Data Analysis: Plot the FP signal against the inhibitor concentration to determine the EC50 for PARP trapping.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PARP1 signaling pathway in DNA repair and a general workflow for evaluating PARP trapping.

References

- 1. Minimizing DNA trapping while maintaining activity inhibition via selective PARP1 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PARP trapping is governed by the PARP inhibitor dissociation rate constant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. | Semantic Scholar [semanticscholar.org]

Validating the specificity of Parp1-IN-10 for PARP1 over PARP2

A Note on "Parp1-IN-10": Publicly available data on a compound specifically named "this compound," including its inhibitory activity and specificity for PARP1 over PARP2, could not be located in the current scientific literature. Therefore, this guide will utilize data for a well-characterized and selective PARP1/2 inhibitor, Veliparib (ABT-888) , as a representative example to illustrate the principles and methodologies for validating inhibitor specificity.

This guide provides a comparative analysis of Veliparib's inhibitory potency against PARP1 and PARP2, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and drug development professionals interested in the evaluation of PARP inhibitor specificity.

Data Presentation: Inhibitory Potency of Veliparib

The following table summarizes the in vitro inhibitory activity of Veliparib against human PARP1 and PARP2 enzymes. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency; a lower IC50 value indicates a more potent inhibitor.

| Inhibitor | Target | IC50 (nM) | Selectivity (PARP2 IC50 / PARP1 IC50) |

| Veliparib (ABT-888) | PARP1 | 5.2 | ~0.56 |

| PARP2 | 2.9 |

Data is compiled from publicly available sources. Actual values may vary depending on experimental conditions.

Experimental Protocols

The determination of an inhibitor's IC50 value against PARP1 and PARP2 is crucial for assessing its specificity. A common method is a biochemical enzymatic assay that measures the poly(ADP-ribosyl)ation (PARylation) activity of the PARP enzyme in the presence of varying concentrations of the inhibitor.

Biochemical PARP Inhibition Assay (Chemiluminescent)

This assay quantifies the amount of poly(ADP-ribose) (PAR) produced by the PARP enzyme, which is a direct measure of its activity.

Materials:

-

Recombinant human PARP1 or PARP2 enzyme

-

Activated DNA (e.g., histone-induced)

-

Nicotinamide adenine dinucleotide (NAD+), the substrate for PARP enzymes

-

Histones (to accept PAR chains)

-

PARP inhibitor (e.g., Veliparib)

-

Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

-

Anti-PAR antibody (conjugated to a detection enzyme like HRP)

-

Chemiluminescent substrate

-

96-well plates

-

Plate reader with chemiluminescence detection capabilities

Workflow:

Caption: Workflow of a chemiluminescent PARP inhibition assay to determine IC50 values.

Procedure:

-

Inhibitor Preparation: Prepare a series of dilutions of the PARP inhibitor in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the PARP enzyme (either PARP1 or PARP2), activated DNA, and histones.

-

Initiate Reaction: Add the various concentrations of the inhibitor to the wells, followed by the addition of NAD+ to start the enzymatic reaction. Include control wells with no inhibitor (maximum signal) and no enzyme (background).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for PARylation to occur.

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add an anti-PAR antibody conjugated to an enzyme (e.g., HRP).

-

Incubate to allow the antibody to bind to the newly synthesized PAR chains.

-

Wash away the unbound antibody.

-

Add a chemiluminescent substrate.

-

-

Data Acquisition: Measure the chemiluminescent signal using a plate reader. The intensity of the signal is proportional to the amount of PAR produced and thus the PARP activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. The data is then fitted to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Cellular Thermal Shift Assay (CETSA)

To confirm target engagement within a cellular context, the Cellular Thermal Shift Assay (CETSA) can be employed. This method assesses the thermal stability of a target protein upon ligand binding.

Principle: The binding of a drug to its target protein often increases the protein's resistance to heat-induced denaturation.

Workflow:

Caption: Workflow of a Cellular Thermal Shift Assay (CETSA) for target engagement.

Procedure:

-

Cell Treatment: Treat cultured cells with the PARP inhibitor at various concentrations or with a vehicle control.

-

Heating: Heat the cell suspensions to a specific temperature that causes partial denaturation of the target protein.

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Detection: Analyze the amount of soluble PARP1 and PARP2 in the supernatant using methods like Western blotting.

-

Analysis: An increase in the amount of soluble PARP1 or PARP2 in the inhibitor-treated samples compared to the vehicle control indicates that the inhibitor has bound to and stabilized the protein. This confirms target engagement in a cellular environment.

Signaling Pathway Context

PARP1 and PARP2 are key enzymes in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs).

Caption: Simplified pathway showing PARP1/2 activation at DNA single-strand breaks.

Upon detection of a single-strand break, PARP1 and PARP2 are recruited to the site of damage. This triggers their catalytic activity, leading to the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair factors, such as XRCC1, to facilitate the repair of the break. PARP inhibitors, like Veliparib, compete with the natural substrate NAD+ for the active site of PARP1 and PARP2, thereby preventing the synthesis of PAR and hindering the DNA repair process. The specificity of an inhibitor for PARP1 over PARP2 determines the degree to which each of these enzymes is inhibited, which can have implications for both efficacy and potential off-target effects.

Cross-validation of Parp1-IN-10's anti-cancer activity in different tumor types

A comparative analysis of the poly(ADP-ribose) polymerase 1 (PARP1) inhibitor, Parp1-IN-10, against other therapeutic alternatives remains challenging due to the current lack of publicly available experimental data for this specific compound. To fulfill the objective of providing a comprehensive comparison guide, this report will focus on two well-characterized and clinically approved PARP inhibitors, Olaparib and Talazoparib , as representative examples. This guide will objectively compare their performance across different tumor types, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

This guide is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the preclinical evaluation of PARP1 inhibitors.

Data Presentation: Efficacy of PARP Inhibitors Across Tumor Types

The anti-cancer activity of PARP inhibitors is most pronounced in tumors with deficiencies in homologous recombination (HR) repair, often associated with mutations in BRCA1 and BRCA2 genes. This concept, known as synthetic lethality, is a cornerstone of their therapeutic application.[1][2] The following tables summarize the in vitro efficacy of Olaparib and Talazoparib in various cancer cell lines.

Table 1: Comparative IC₅₀ Values of Olaparib in Breast Cancer Cell Lines

| Cell Line | Subtype | BRCA Status | Olaparib IC₅₀ (µM) | Reference |

| MDA-MB-231 | Triple-Negative | Wild-Type | 9.8 | [3] |

| MDA-MB-436 | Triple-Negative | BRCA1 Mutant | 0.004 | [3] |

| HCC1937 | Triple-Negative | BRCA1 Mutant | 0.001 | [3] |

| MCF-7 | ER-Positive | Wild-Type | 4.5 | [3] |

Table 2: Comparative IC₅₀ Values of Talazoparib in Ovarian Cancer Cell Lines

| Cell Line | Subtype | BRCA Status | Talazoparib IC₅₀ (nM) | Reference |

| OVCAR-3 | High-Grade Serous | Wild-Type | 5.6 | [4] |

| Kuramochi | High-Grade Serous | BRCA2 Mutant | 0.3 | [4] |

| COV362 | High-Grade Serous | BRCA1 Mutant | 0.2 | [4] |

| SKOV-3 | Clear Cell | Wild-Type | 10.2 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the anti-cancer activity of PARP inhibitors.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of the PARP inhibitor (e.g., Olaparib, Talazoparib) and a vehicle control (e.g., DMSO). Incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with the PARP inhibitor at its IC₅₀ concentration for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in the treated versus untreated control groups.

DNA Damage Assay (γH2AX Staining)

-

Cell Treatment and Fixation: Grow cells on coverslips and treat with the PARP inhibitor for 24 hours. Fix the cells with 4% paraformaldehyde.

-

Permeabilization and Blocking: Permeabilize the cells with 0.25% Triton X-100 in PBS and block with 5% BSA in PBS.

-

Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody.

-

Counterstaining and Imaging: Counterstain the nuclei with DAPI and visualize the cells using a fluorescence microscope.

-

Data Analysis: Quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates an accumulation of DNA double-strand breaks.

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and workflows.

Caption: PARP1 signaling pathway in DNA single-strand break repair.

Caption: General experimental workflow for evaluating PARP inhibitors.

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.

References

- 1. targetedonc.com [targetedonc.com]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical evaluation of PARP inhibition in breast cancer: Comparative effectiveness of olaparib and iniparib. - ASCO [asco.org]

- 4. Frontiers | Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer [frontiersin.org]

Head-to-Head Comparison: Evaluating the Landscape of Novel PARP1 Inhibitors

A comprehensive analysis of the potency, selectivity, and preclinical efficacy of emerging PARP1-targeted therapies for researchers, scientists, and drug development professionals.

The field of oncology has witnessed a significant shift with the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors, which have shown remarkable efficacy in cancers with deficiencies in DNA damage repair pathways. While first-generation PARP inhibitors target both PARP1 and PARP2, a new wave of novel inhibitors is emerging with high selectivity for PARP1. This specificity is anticipated to enhance therapeutic efficacy while mitigating the hematological toxicities associated with PARP2 inhibition.

This guide provides a head-to-head comparison of leading novel PARP1 inhibitors based on publicly available preclinical data. We aim to offer a clear, data-driven overview to inform research and development decisions in this competitive landscape.

The Rationale for PARP1-Selective Inhibition

PARP1 is the primary enzyme responsible for detecting and signaling single-strand DNA breaks, initiating a cascade of repair events.[1] In cancer cells with compromised homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP1-mediated repair leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death, a concept known as synthetic lethality.

Emerging evidence suggests that while PARP1 is crucial for this antitumor activity, the inhibition of PARP2 may contribute to dose-limiting hematological toxicities. Therefore, the development of highly selective PARP1 inhibitors holds the promise of a wider therapeutic window and improved patient outcomes.

Comparative Analysis of Novel PARP1 Inhibitors

While a direct comparison involving a compound specifically designated "Parp1-IN-10" is not feasible due to the absence of publicly available data for a molecule with this identifier, we can evaluate other prominent novel PARP1 inhibitors for which preclinical data has been disclosed. For the purpose of this guide, we will focus on a comparative analysis of AZD5305 (Saruparib) and VB15010 , two next-generation PARP1 inhibitors in clinical development.

Table 1: In Vitro Potency and Selectivity

| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP1/PARP2 Selectivity Ratio | PARP1 Trapping Potency | PARP2 Trapping Potency |

| AZD5305 | 1.55 | 653 | >400 | Strong | Weak |

| VB15010 | <100 (in BRCAm cells) | - | >1700 (trapping selectivity) | Potent and Durable | Very Weak |

| Olaparib | ~5 | ~1 | ~5 | Potent | Potent |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data for AZD5305 and VB15010 are from preclinical studies.[2][3] Olaparib is included as a first-generation benchmark.

Table 2: Preclinical Antitumor Activity

| Inhibitor | Cancer Models | Key Findings |

| AZD5305 | BRCA-mutated xenografts | Showed significant tumor growth inhibition and regression. |

| VB15010 | BRCAm and HRD-positive xenografts | Demonstrated substantial antitumor activity, leading to tumor regression at low doses (as low as 0.3 mg/kg).[3] |

Experimental Methodologies

To ensure a thorough understanding of the presented data, this section outlines the typical experimental protocols used to evaluate novel PARP1 inhibitors.

PARP1/2 Enzymatic Assay

Objective: To determine the concentration of an inhibitor required to block 50% of PARP1 or PARP2 enzymatic activity (IC50).

Protocol:

-

Recombinant human PARP1 or PARP2 enzyme is incubated with a reaction buffer containing NAD+ (the substrate for PARP enzymes) and a histone substrate.

-

A series of inhibitor concentrations are added to the reaction wells.

-

The reaction is initiated by the addition of sonicated DNA to activate the PARP enzyme.

-

After incubation, the amount of poly(ADP-ribose) (PAR) generated is quantified using an ELISA-based method with an anti-PAR antibody or by measuring the depletion of NAD+.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

PARP-DNA Trapping Assay

Objective: To measure the ability of an inhibitor to "trap" PARP1 or PARP2 on damaged DNA.

Protocol:

-

Cells are treated with a DNA-damaging agent (e.g., methyl methanesulfonate) to induce single-strand breaks.

-

The cells are then incubated with varying concentrations of the PARP inhibitor.

-

Cells are lysed, and the chromatin-bound fraction of proteins is separated from the soluble fraction by centrifugation.

-

The amount of PARP1 or PARP2 in the chromatin-bound fraction is quantified by Western blotting or other protein quantification methods.

-

The potency of PARP trapping is determined by the concentration of the inhibitor that results in a 50% increase in chromatin-bound PARP.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of the PARP1 inhibitor in a living organism.

Protocol:

-

Human cancer cells with known DNA repair deficiencies (e.g., BRCA1/2 mutations) are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives the PARP1 inhibitor at various doses and schedules (e.g., daily oral gavage), while the control group receives a vehicle.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for pharmacodynamic and biomarker analysis (e.g., measuring PAR levels in the tumor tissue).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key concepts.

PARP1 Signaling in DNA Repair

Caption: Simplified PARP1 signaling pathway in response to DNA single-strand breaks.

Mechanism of Action of PARP1 Inhibitors

Caption: Mechanism of synthetic lethality induced by PARP1 inhibitors in HRR-deficient cells.

Experimental Workflow for In Vivo Efficacy

Caption: A typical experimental workflow for assessing the in vivo efficacy of a PARP1 inhibitor.

Conclusion

The development of novel, highly selective PARP1 inhibitors represents a significant advancement in targeted cancer therapy. Preclinical data for compounds like AZD5305 and VB15010 demonstrate superior selectivity for PARP1 over PARP2 compared to first-generation inhibitors, which is anticipated to translate into an improved safety profile. Both agents have shown potent antitumor activity in relevant cancer models. As more clinical data becomes available, the full potential of these next-generation PARP1 inhibitors to improve patient outcomes will become clearer. The continued investigation and head-to-head comparison of these and other emerging agents will be critical for optimizing their clinical application.

References

Assessing the Synergistic Effects of Parp1-IN-10 with DNA Damaging Agents: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of the potent PARP1 inhibitor, Parp1-IN-10, with various DNA damaging agents. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways and workflows, this document aims to facilitate further research and development in cancer therapeutics.

Quantitative Assessment of Synergy

The synergistic potential of this compound in combination with different classes of DNA damaging agents is summarized below. The data highlights the ability of this compound to enhance the cytotoxic effects of these agents, leading to improved anti-cancer efficacy.

This compound and Temozolomide (TMZ)

This compound demonstrates a significant synergistic effect with the alkylating agent temozolomide. In A549 non-small cell lung cancer cells, a non-toxic concentration of this compound markedly enhances the anti-proliferative activity of TMZ.

Table 1: Synergistic Effect of this compound with Temozolomide in A549 Cells

| Treatment Combination | IC50 of Temozolomide (µM) | Fold Enhancement |

| Temozolomide alone | 24.2 | - |

| Temozolomide + 0.5 µM this compound | 3.64 | ~7x |

Data sourced from publicly available information on this compound.[1]

Comparative Synergy of Potent PARP1 Inhibitors with Cisplatin

Table 2: Synergistic Interaction of PARP Inhibitors with Cisplatin in ERCC1-low NSCLC Cells

| Cell Line | PARP Inhibitor | Concentration Range (µM) | Cisplatin Concentration Range (µM) | Combination Index (CI) | Interpretation |

| HCC827 | Olaparib | 1, 3, 10 | 1, 3, 10 | < 0.99 | Synergy |

| PC9 | Olaparib | 1, 3, 10 | 1, 3, 10 | < 0.99 | Synergy |

| HCC827 | Veliparib | 5, 10, 50 | 1, 3, 10 | < 0.99 | Synergy |

| PC9 | Veliparib | 5, 10, 50 | 1, 3, 10 | < 0.99 | Synergy |

Combination Index (CI) < 0.99 indicates a synergistic effect.[2]

Comparative Synergy of Potent PARP1 Inhibitors with Radiation

The combination of PARP inhibitors with ionizing radiation has been shown to enhance radiation-induced cell killing. The dose enhancement factor (DEF) is a common metric to quantify this radiosensitizing effect. Below is a summary of data from studies using potent PARP inhibitors in various cancer cell lines.

Table 3: Radiosensitizing Effects of PARP Inhibitors

| Cell Line | PARP Inhibitor | Drug Concentration | Radiation Dose (Gy) | Dose Enhancement Factor (DEF) |

| Ewing Sarcoma (SK-N-MC) | Olaparib | 500 nmol/L | 4 | Synergistic tumor growth inhibition |

| Bladder Cancer | Olaparib | Not Specified | Not Specified | 1.22 - 2.27 |

| Prostate Cancer (PC3) | Rucaparib | 1.25 µM | Various | Significant sensitization |

DEF values greater than 1 indicate a radiosensitizing effect.[3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation of the synergistic effects of this compound.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat cells in triplicate with serially diluted concentrations of the DNA damaging agent (e.g., temozolomide, cisplatin) alone or in combination with a fixed, non-toxic concentration of this compound (e.g., 0.5 µM). Include a vehicle-treated control group.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 48-72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate IC50 values using non-linear regression analysis.[5]

Clonogenic Survival Assay

-

Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Drug and/or Radiation Treatment: Pre-incubate cells with this compound for a specified time (e.g., 3 hours) before exposing them to the DNA damaging agent (e.g., cisplatin or varying doses of ionizing radiation).

-

Incubation: After treatment, wash the cells and replace the medium with fresh growth medium. Incubate for 10-14 days to allow for colony formation.

-

Colony Staining: Fix the colonies with methanol and stain with crystal violet (0.5% w/v).

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Dose enhancement factors can be calculated from the radiation survival curves.[6]

Western Blotting for DNA Damage Markers

-

Cell Lysis: Following treatment, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against DNA damage markers (e.g., γH2AX, cleaved PARP) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.[7]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound alone, the DNA damaging agent alone, or the combination for the desired time.

-

Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Visualizing the Mechanisms of Synergy

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the synergistic interaction between this compound and DNA damaging agents.

Caption: Mechanism of synergy between PARP1 inhibitors and DNA damaging agents.

Caption: Workflow for assessing the synergistic effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PARP inhibition selectively increases sensitivity to cisplatin in ERCC1-low non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP-1 inhibition with or without ionizing radiation confers reactive oxygen species-mediated cytotoxicity preferentially to cancer cells with mutant TP53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combining poly(ADP-ribose) polymerase 1 (PARP-1) inhibition and radiation in Ewing sarcoma results in lethal DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Radiosensitization by PARP Inhibition in DNA Repair Proficient and Deficient Tumor Cells: Proliferative Recovery in Senescent Cells - PMC [pmc.ncbi.nlm.nih.gov]